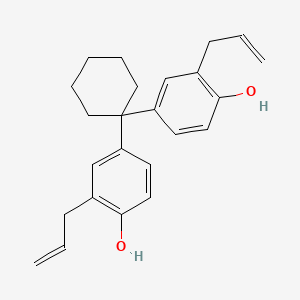
Phenol, 4,4'-cyclohexylidenebis[2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is a complex organic compound characterized by the presence of phenolic groups and a cyclohexylidene bridge. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- typically involves the reaction of phenol derivatives with cyclohexylidene intermediates. One common method includes the alkylation of phenol with allyl bromide in the presence of a base, followed by cyclization to form the cyclohexylidene bridge. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form cyclohexyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Applications De Recherche Scientifique
Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Employed in the production of high-performance materials, such as resins and coatings.
Mécanisme D'action
The mechanism of action of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions contribute to its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 4,4’-cyclohexylidenebis[2-amino-
- Phenol, 4,4’-cyclohexylidenebis[2-methyl-
- Phenol, 4-(2-propenyl)-
Uniqueness
Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is unique due to its specific structural features, such as the cyclohexylidene bridge and the presence of allyl groups. These features impart distinct chemical reactivity and stability, differentiating it from other similar compounds .
Propriétés
Numéro CAS |
112770-95-3 |
|---|---|
Formule moléculaire |
C24H28O2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
4-[1-(4-hydroxy-3-prop-2-enylphenyl)cyclohexyl]-2-prop-2-enylphenol |
InChI |
InChI=1S/C24H28O2/c1-3-8-18-16-20(10-12-22(18)25)24(14-6-5-7-15-24)21-11-13-23(26)19(17-21)9-4-2/h3-4,10-13,16-17,25-26H,1-2,5-9,14-15H2 |
Clé InChI |
JLVDUKBUUBWTQG-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)O)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


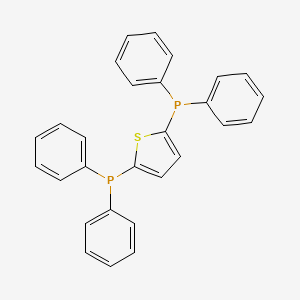


![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
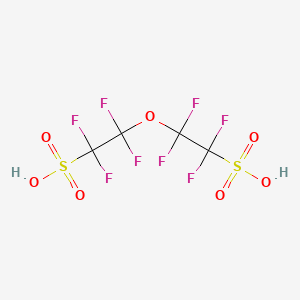
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)

![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)

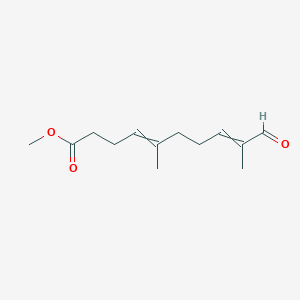
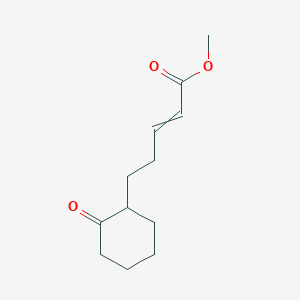
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)
![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)
